![molecular formula C24H21N3O3 B3020677 N-[2-[4-(Furan-2-yl)-1-methylimidazol-2-yl]ethyl]-9H-xanthene-9-carboxamide CAS No. 1421441-90-8](/img/structure/B3020677.png)

N-[2-[4-(Furan-2-yl)-1-methylimidazol-2-yl]ethyl]-9H-xanthene-9-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

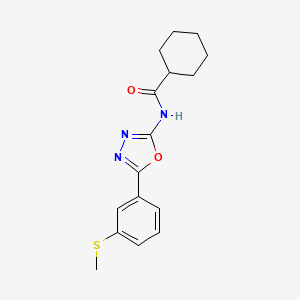

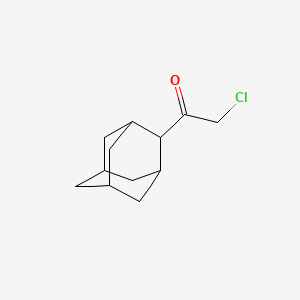

The compound appears to contain several functional groups including a furan ring, an imidazole ring, and a xanthene structure. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Imidazole is a five-membered planar ring, which includes two nitrogen atoms. Xanthene is a tricyclic system consisting of two benzene rings joined by a nine-membered ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The furan and imidazole rings could potentially be formed using established synthetic methods for these heterocycles . The xanthene structure could be formed through a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and imidazole rings are aromatic and planar, while the xanthene structure is tricyclic .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The furan ring is susceptible to electrophilic aromatic substitution. The imidazole ring can act as a nucleophile in reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its structure. The presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Furan derivatives have garnered significant attention in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored furan-containing compounds as potential antibacterial agents. These derivatives exhibit activity against both gram-positive and gram-negative bacteria . Further studies could focus on optimizing their antibacterial properties and understanding their mechanisms of action.

Cardiovascular Research

The compound’s structural features make it suitable for studying angiotensin II and AT1 receptors, which play crucial roles in cardiovascular diseases. Researchers can use it for visualization and target identification in this field.

Fluorescent Detection

Imidazole derivatives, including this compound, have been employed for fluorescent detection. Their unique properties allow sensitive detection of specific molecules or biological processes. Investigating its potential applications in biosensing and imaging could yield valuable insights .

Catalytic Organic Synthesis

In recent research, N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-3,5-dimethylpent-1-en-3-one was used as a catalyst in biomass conversion. The study integrated catalytic organic synthesis with sustainable feedstocks, emphasizing the compound’s role in transforming N-acetylglucosamine into 5-hydroxymethylfurfural (HMF) .

Anti-Inflammatory and Analgesic Properties

Furan derivatives, including this compound, have demonstrated anti-inflammatory and analgesic effects. Investigating its potential in pain management and inflammation modulation could be worthwhile .

Antiviral and Antifungal Applications

Given the broad spectrum of furan-related activities, exploring antiviral and antifungal properties is essential. Researchers could assess its efficacy against specific viruses and fungal strains .

Wirkmechanismus

Target of Action

Compounds containing indole and furan scaffolds, such as this one, have been found to bind with high affinity to multiple receptors . They have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, they can undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to readily interact with their targets and induce changes.

Biochemical Pathways

Indole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities . For instance, they can interfere with the replication of viruses, inhibit inflammatory responses, disrupt cancer cell proliferation, and more .

Pharmacokinetics

Compounds containing indole and furan scaffolds are generally known for their broad-spectrum biological activities , suggesting they may have favorable pharmacokinetic properties.

Result of Action

Given the diverse biological activities of indole and furan-containing compounds , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3/c1-27-15-18(21-11-6-14-29-21)26-22(27)12-13-25-24(28)23-16-7-2-4-9-19(16)30-20-10-5-3-8-17(20)23/h2-11,14-15,23H,12-13H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHYDSZPEHQPHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-butyl-5-(dimethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B3020600.png)

![8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3020601.png)

![2-[1-[2-(Benzotriazol-1-yl)acetyl]azetidin-3-yl]-6-(4-chlorophenyl)pyridazin-3-one](/img/structure/B3020604.png)

![3-Bromo-4-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride](/img/structure/B3020610.png)

![benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate](/img/structure/B3020611.png)

![1-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B3020617.png)